molecular formula C17H19N5O B2596432 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2380071-95-2

2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2596432
CAS No.: 2380071-95-2
M. Wt: 309.373
InChI Key: ZWGUNZRECHYYRZ-UHFFFAOYSA-N
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Description

2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common approach involves:

    Synthesis of the pyrimidine ring: This can be achieved through the reaction of ethyl acetoacetate with guanidine to form 5-ethylpyrimidine.

    Formation of the piperidine ring: This can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Coupling reactions: The pyrimidine and piperidine rings are then coupled using a suitable linker, such as a halogenated pyridine derivative, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile
  • 2-{4-[(5-Propylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile

Uniqueness

2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-2-13-11-20-17(21-12-13)23-15-5-8-22(9-6-15)16-14(10-18)4-3-7-19-16/h3-4,7,11-12,15H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGUNZRECHYYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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